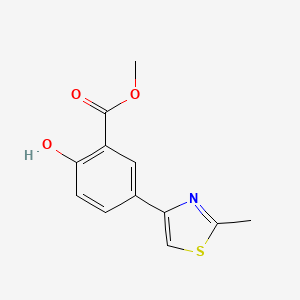
Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzaldehyde or 2-hydroxy-5-(2-methylthiazol-4-yl)benzoquinone.
Reduction: Formation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-5-methylbenzoate
- Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-hydroxy-5-(hydroxymethyl)benzoate
Uniqueness
Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of both a benzoate ester group and a thiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. The specific substitution pattern on the thiazole ring also contributes to its unique reactivity and interactions with biological targets.
Biological Activity
Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzoate moiety : Contributes to the compound's lipophilicity.
- Thiazole ring : Imparts biological activity through interactions with various biological targets.
- Hydroxyl group : Enhances solubility and may influence binding affinity.
Structural Formula
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various microbial strains. Its efficacy makes it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Profile
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly by inhibiting key regulatory proteins involved in cell survival.
- Inhibition of CDK Activity : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Induction of Apoptosis : By downregulating anti-apoptotic proteins like Mcl-1, it triggers programmed cell death in cancer cells.
Case Study: Cytotoxicity Assay
A study evaluating the cytotoxic effects of this compound on various cancer cell lines yielded the following results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
These results indicate a moderate to high level of cytotoxicity, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The thiazole ring's substitution patterns significantly influence the biological activity of this compound. Modifications to the hydroxyl and ester groups can enhance or diminish its binding affinity to target proteins, impacting its overall efficacy.
Key Findings from SAR Studies
- Hydroxyl Group : Essential for enhancing solubility and activity.
- Thiazole Substituents : Variations in the thiazole ring can lead to improved potency against specific targets.
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)8-3-4-11(14)9(5-8)12(15)16-2/h3-6,14H,1-2H3 |
InChI Key |
LTAWTJGHLONDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















